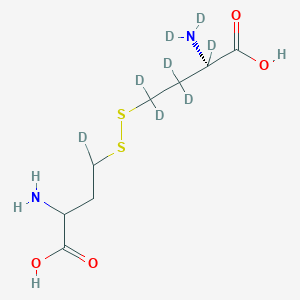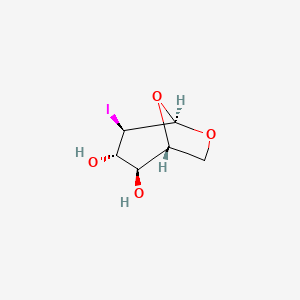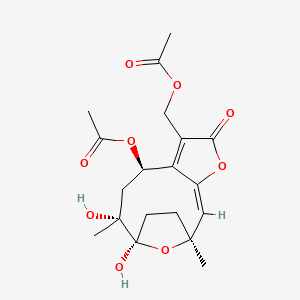
1-(4-Bromo-2-fluorobenzyl)piperidine
説明
1-(4-Bromo-2-fluorobenzyl)piperidine (abbreviated as BFB) is an organic compound that is widely used in scientific research. It is a bromo-fluoro-benzyl piperidine derivative and is a colorless liquid at room temperature. BFB is a versatile compound that is used in a variety of laboratory experiments, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of other organic compounds.
科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
The chemistry of piperidine derivatives is crucial for the synthesis of various pharmaceutical compounds. The nucleophilic aromatic substitution reaction, involving piperidine, offers a pathway to synthesize aromatic compounds, potentially useful in drug development and synthetic chemistry (Pietra & Vitali, 1972).
Synthesis of Key Pharmaceutical Intermediates
1-(4-Bromo-2-fluorobenzyl)piperidine is implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for producing non-steroidal anti-inflammatory drugs, such as flurbiprofen. This highlights its importance in the pharmaceutical industry for developing drugs with anti-inflammatory properties (Qiu et al., 2009).
Drug Discovery for Neuropsychiatric Disorders
Piperidine derivatives are explored for their therapeutic potential in treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, due to their dopamine D2 receptor modulating capabilities. The structural motifs of piperidine, including those related to this compound, are key to developing drugs with high affinity for the D2 receptor, underscoring the compound's relevance in neuropsychiatric drug discovery (Jůza et al., 2022).
Development of Antipsychotic Agents
The compound's utility extends to the synthesis of arylcycloalkylamines, including phenyl piperidines, which are pharmacophoric groups in antipsychotic agents. The exploration of these groups contributes to understanding the potency and selectivity of binding affinities at D(2)-like receptors, which is crucial for developing antipsychotic medications (Sikazwe et al., 2009).
Antioxidant Activity Analysis
The compound is also indirectly associated with research on antioxidant activity, where methodologies for determining antioxidant capacity are vital. While not directly related to this compound, this aspect of research is significant for evaluating the therapeutic potential of various compounds, including those synthesized using piperidine derivatives (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBRQBFFSSMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)




